![molecular formula C15H11ClN2O2S2 B2698359 2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 330201-62-2](/img/structure/B2698359.png)
2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as CTAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antitumor Applications
Derivatives bearing similar structural motifs have been synthesized and evaluated for their potential antitumor activity. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for instance, showcased considerable anticancer activity against certain cancer cell lines, underlining the importance of such compounds in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities
Research on derivatives of this compound has shown moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. This highlights their potential in addressing various bacterial infections. For example, certain 4-oxo-thiazolidine and 2-oxo-azetidine derivatives exhibited promising antibacterial properties, suggesting these compounds could be valuable in developing new antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Molecular Docking and Interaction Studies
Compounds with similar structures have been subjected to molecular docking studies to understand their interactions with biological targets. These investigations are crucial for drug design, helping to predict how these compounds might interact with specific proteins or receptors within the body. For instance, spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including ligand-protein interactions, have contributed to understanding their potential efficacy and optimization for medical applications (Mary et al., 2020).
Optoelectronic and Nonlinear Optical Properties
The structural characteristics of these compounds make them suitable candidates for studying their optoelectronic properties, which are essential for applications in photonic devices and materials science. Investigations into the nonlinear optical properties of related crystals have provided insights into their potential uses in optical switches, modulators, and photovoltaic devices, showcasing their versatility beyond pharmaceutical applications (Castro et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATIXWRBDVEKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.